molecular formula C12H14N2O2S B2558484 N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide CAS No. 1207005-25-1

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide

Cat. No.: B2558484
CAS No.: 1207005-25-1
M. Wt: 250.32
InChI Key: WGOMBLLUIKFRNG-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide is a compound that belongs to the class of oxazole derivatives.

Chemical Reactions Analysis

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as an intermediate for the synthesis of new chemical entities. In biology, it has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential as a therapeutic agent. In industry, it is used as an optical brightener and in photoluminescence experiments .

Mechanism of Action

The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide can be compared with other similar compounds such as 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene and tert-butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)9-6-10(16-14-9)13-11(15)8-4-5-17-7-8/h4-7H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOMBLLUIKFRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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